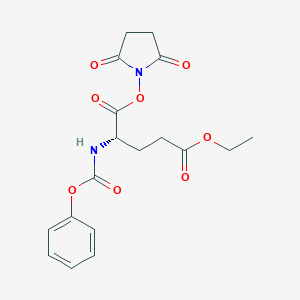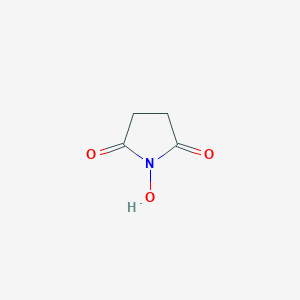
Z-Glu(ome)-osu
Descripción general
Descripción
Z-Glu(ome)-osu: , also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 and a molecular weight of 295.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with N-benzyl-L-glutamic acid.
Esterification: N-benzyl-L-glutamic acid is reacted with methanol in the presence of a strong acid catalyst to form N-benzyl-L-glutamic acid 1-methyl ester.
Industrial Production Methods: Industrial production of Z-Glu(ome)-osu typically involves large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Z-Glu(ome)-osu can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting group, yielding L-glutamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: L-glutamic acid derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Z-Glu(ome)-osu is widely used in the synthesis of peptides as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs, providing a means to protect functional groups during the synthesis process.
Industry:
Mecanismo De Acción
Mechanism: Z-Glu(ome)-osu exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-glutamic acid, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Molecular Targets and Pathways: The compound targets the amino group of L-glutamic acid, forming a stable carbamate linkage. This linkage is resistant to a wide range of reaction conditions, making it an effective protecting group in peptide synthesis .
Comparación Con Compuestos Similares
N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: Similar in structure but derived from L-aspartic acid.
N-Carbobenzyloxy-L-glutamic acid 1-tert-butyl ester: Similar protecting group but with a tert-butyl ester instead of a methyl ester.
N-Carbobenzyloxy-L-glutamic acid 1-ethyl ester: Similar protecting group but with an ethyl ester instead of a methyl ester.
Uniqueness: Z-Glu(ome)-osu is unique due to its specific combination of the benzyloxycarbonyl protecting group and the methyl ester, providing a balance of stability and reactivity that is ideal for peptide synthesis .
Propiedades
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)





